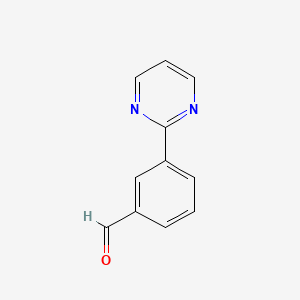

3-(Pyrimidin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAZYPXXIVHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627119 | |

| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-22-0 | |

| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Pyrimidin-2-yl)benzaldehyde

This compound is a valuable bifunctional molecule that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a pyrimidine ring, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules. The pyrimidine moiety is a common scaffold in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, while the benzaldehyde functionality provides a handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Molecular Profile:

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 263349-22-0 |

| Appearance | Typically a yellow powder or solid |

Core Synthetic Strategies: A Tale of Two Couplings

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods form the C-C bond between the pyrimidine ring and the benzaldehyde moiety. The two most prominent and reliable strategies are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these two powerful reactions often depends on the availability of starting materials, tolerance of functional groups, and considerations regarding reagent toxicity and purification.

The Suzuki-Miyaura Coupling: A Boron-Based Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, lauded for its mild reaction conditions, high functional group tolerance, and the generally low toxicity of its boron-based reagents. The reaction typically involves the coupling of an organoboron compound (a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, the most logical disconnection points to the coupling of a pyrimidine derivative with a benzaldehyde derivative. Two primary pathways exist:

-

Pathway A: Coupling of a 2-halopyrimidine with 3-formylphenylboronic acid.

-

Pathway B: Coupling of a pyrimidin-2-ylboronic acid or ester with a 3-halobenzaldehyde.

While both pathways are theoretically feasible, the synthesis and stability of 2-pyrimidinylboronic acids can be challenging due to the electron-deficient nature of the pyrimidine ring, which can lead to protodeboronation. Therefore, Pathway A is generally the more practical and commonly employed route.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: Conceptual workflow of the Suzuki-Miyaura synthesis of this compound.

The following protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloropyrimidines.[1][2]

Materials:

-

2-Chloropyrimidine

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), to the reaction mixture.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like PdCl₂(dppf) can also be used, sometimes offering improved reactivity for challenging substrates.

-

Base: An inorganic base like K₂CO₃ is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants. The choice of solvent can significantly impact the reaction rate and yield.[1]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

The Stille Coupling: An Organotin Alternative

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction. It involves the palladium-catalyzed cross-coupling of an organotin compound (stannane) with an organohalide.[3] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[3][4]

Similar to the Suzuki coupling, two main disconnections are possible:

-

Pathway C: Coupling of a 2-(trialkylstannyl)pyrimidine with 3-bromobenzaldehyde.

-

Pathway D: Coupling of 2-halopyrimidine with 3-(trialkylstannyl)benzaldehyde.

Pathway C is often preferred due to the commercial availability or straightforward synthesis of 2-(tributylstannyl)pyrimidine.

Catalytic Cycle of the Stille Coupling:

Figure 2: Simplified catalytic cycle of the Stille cross-coupling reaction.

The following is a representative protocol for a Stille coupling to synthesize this compound, based on general procedures.[4]

Materials:

-

3-Bromobenzaldehyde

-

2-(Tributylstannyl)pyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene or DMF

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous toluene or DMF via syringe.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic solution is washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Organotin Reagent: 2-(Tributylstannyl)pyrimidine is used as the pyrimidine source. The tributyltin group is a common choice in Stille couplings.

-

Solvent: Anhydrous polar aprotic solvents like toluene or DMF are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

-

Work-up with KF: The use of potassium fluoride is a standard and effective method for removing the toxic tributyltin byproducts. The fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration.[4]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet at approximately δ 10.0 ppm.

-

Pyrimidine Protons: A doublet for the protons at the 4 and 6 positions and a triplet for the proton at the 5 position, typically in the range of δ 7.0-9.0 ppm.

-

Benzaldehyde Protons: A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde and the carbons of the two aromatic rings. Expected chemical shifts include:

-

Aldehyde Carbonyl Carbon: A peak around δ 192 ppm.

-

Aromatic Carbons: A series of peaks in the range of δ 120-170 ppm.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₈N₂O with a high degree of accuracy.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being the most prominent methods. The Suzuki-Miyaura coupling is often favored due to the lower toxicity of the reagents, while the Stille coupling provides a robust alternative, particularly when the corresponding boronic acid is unstable or difficult to access.

The choice of specific reaction conditions, including the catalyst, base, and solvent, is critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block. As the demand for novel pyrimidine-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-(Pyrimidin-2-yl)benzaldehyde is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a reactive aldehyde functional group appended to a phenyl ring that is itself substituted with a pyrimidine moiety, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. The pyrimidine ring is a key structural component in numerous biologically active compounds, including established pharmaceuticals, making derivatives like this compound valuable building blocks for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for its characterization.

General and Computational Properties

This compound is typically available as a yellow powder.[2] Key identifiers and computed physicochemical parameters are summarized in the table below. These computed values are crucial for predicting the compound's behavior in various biological and chemical systems. For instance, the Topological Polar Surface Area (TPSA) is an important indicator of a molecule's potential for cell permeability, while the predicted octanol-water partition coefficient (LogP) offers insight into its lipophilicity and distribution within biological systems.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 263349-22-0 | [1] |

| Appearance | Yellow powder | [2] |

| Purity | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [1] |

| Predicted LogP | 1.9561 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the downfield region (around 10.0 ppm). The aromatic protons on the phenyl and pyrimidine rings will likely appear as a series of multiplets in the range of 7.0-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should feature a resonance for the carbonyl carbon of the aldehyde at approximately 190-195 ppm. The aromatic carbons of the phenyl and pyrimidine rings will resonate in the 120-170 ppm region.

-

FTIR: The infrared spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the aldehyde group around 1700 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic systems would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.19 g/mol ). Common fragmentation patterns would likely involve the loss of the formyl radical (-CHO) and subsequent fragmentation of the pyrimidinyl-phenyl core.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.

Synthetic Pathway: Suzuki-Miyaura Coupling

The logical and most common approach for the synthesis of this compound is the Suzuki-Miyaura coupling between a pyrimidine derivative and a substituted benzene ring. A plausible route involves the reaction of 2-chloropyrimidine with 3-formylphenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for the success of this reaction.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 2-chloropyrimidine (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations to introduce new functionalities and build molecular complexity. The pyrimidine ring, being an electron-deficient aromatic system, influences the reactivity of the benzaldehyde moiety and can itself be a site for further modification under specific conditions.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[4] this compound can serve as the aldehyde component in this reaction to generate various alkene derivatives.

Caption: Wittig reaction of this compound.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Allow the mixture to stir at this temperature for 30 minutes, during which the characteristic color of the ylide should develop.

-

Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to obtain the desired alkene.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] this compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted amine. This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are common in drug molecules.

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final amine.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. Its presence in this compound makes this compound a valuable starting material for the synthesis of potential drug candidates. The aldehyde functionality allows for the facile introduction of various pharmacophores and modification of the molecule's overall properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

Derivatives of this compound could be investigated for a range of therapeutic targets, including but not limited to:

-

Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site.

-

Antiviral Agents: Pyrimidine analogs are well-known for their antiviral activities, and this scaffold could be elaborated to develop new antiviral compounds.

-

Anticancer Agents: The versatility of the aldehyde group allows for the synthesis of a diverse library of compounds that can be screened for anticancer activity against various cancer cell lines.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[3][6][7] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its key physicochemical properties, coupled with the reactivity of the aldehyde group, provide a platform for the synthesis of a diverse range of novel compounds. The synthetic routes and reaction protocols outlined in this guide offer a practical framework for researchers to utilize this compound in their synthetic endeavors. As the quest for new and effective therapeutic agents continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

3-(Pyrimidin-2-yl)benzaldehyde CAS number and identifiers

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which features a reactive aldehyde group appended to a phenyl ring that is itself substituted with an electron-deficient pyrimidine moiety, offers a unique combination of chemical functionalities. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its identifiers, a robust synthetic methodology with mechanistic insights, characterization data, and its applications for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. This compound is cataloged under several identifiers across major chemical databases. Its key properties are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 263349-22-0 | [3][4][5] |

| Synonyms | 2-(3-Formylphenyl)pyrimidine, 3-(2-pyrimidinyl)benzaldehyde | [3][6] |

| Molecular Formula | C₁₁H₈N₂O | [3][4] |

| Molecular Weight | 184.19 g/mol | [3][4] |

| MDL Number | MFCD08056283 | [6][7] |

| InChI | InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | [3][6] |

| InChIKey | ZBAZYPXXIVHUFO-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | [3][4] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Purity | ≥95% to ≥98% (Commercially available) | [3][4] |

| Appearance | Yellow powder | [3] |

| Storage | Inert atmosphere, 2-8°C | [4][5] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [4] |

| logP (Computed) | 1.9561 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis via Suzuki-Miyaura Cross-Coupling: Mechanism and Protocol

The most efficient and widely adopted strategy for constructing the C-C bond between the phenyl and pyrimidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This choice is underpinned by its exceptional functional group tolerance—critical for preserving the reactive aldehyde—and the general commercial availability of the necessary precursors, such as 2-halopyrimidines and 3-formylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling is a well-elucidated process that validates the reaction's reliability. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the 2-halopyrimidine. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The electron-deficient nature of the pyrimidine ring often facilitates the initial oxidative addition step.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis. The inert atmosphere is critical to prevent the degradation of the palladium catalyst, and the choice of base is crucial for activating the boronic acid for transmetalation.

Materials:

-

2-Chloropyrimidine

-

3-Formylphenylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)[11]

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard glassware for reflux and extraction

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrimidine, 3-formylphenylboronic acid, and potassium carbonate.

-

Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent & Catalyst Addition: Add the 1,4-dioxane/water solvent mixture via syringe, followed by the addition of the Pd(PPh₃)₄ catalyst. The use of a pre-mixed solvent system that has been degassed by sparging with nitrogen for 15-20 minutes is highly recommended to minimize oxidative degradation of the catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloropyrimidine) is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a yellow solid.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectral characteristics are definitive for verifying the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. Key expected signals include a singlet for the aldehyde proton (CHO) at δ 9.9-10.1 ppm, a doublet for the pyrimidine H4/H6 protons at δ ~8.8-9.0 ppm, a triplet for the pyrimidine H5 proton at δ ~7.3-7.5 ppm, and four distinct multiplets or singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzaldehyde ring.[12][13]

-

FT-IR: Infrared spectroscopy is used to confirm functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1710 cm⁻¹. Additional key bands include C-H stretches for the aromatic rings (~3100-3000 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the 1600-1400 cm⁻¹ region.[12][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₁H₈N₂O).

Applications in Research and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the strategic placement of its functional groups, enabling a multitude of subsequent chemical transformations.

-

Reactive Handle for Derivatization: The aldehyde functionality is a gateway to a vast chemical space. It readily undergoes reactions such as:

-

Reductive Amination: To introduce diverse amine side chains, creating libraries of secondary and tertiary amines.

-

Wittig Reaction: To form alkenes, extending the carbon scaffold.

-

Condensation Reactions: To form Schiff bases, hydrazones, or other heterocyclic systems like pyrano[2,3-d]pyrimidines.[15][16]

-

-

Scaffold for Medicinal Chemistry: The pyrimidine ring is a cornerstone of many approved drugs, particularly kinase inhibitors used in oncology (e.g., Imatinib analogs).[2][17] This building block allows for the synthesis of novel compounds that can be screened for biological activity against various targets. The workflow from this starting material to a potential drug lead is a well-trodden path in pharmaceutical research.[1]

Caption: Logical workflow from a building block to a drug candidate.

Conclusion

This compound is a high-value chemical tool for researchers in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis via robust methods like the Suzuki coupling, and the versatile reactivity of its aldehyde group make it an ideal starting point for the exploration of novel chemical entities. This guide provides the foundational knowledge—from identification and synthesis to application—required for its effective and reliable use in the laboratory.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 263349-22-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [sigmaaldrich.com]

- 7. This compound [sigmaaldrich.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-(Pyrimidin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for the compound 3-(Pyrimidin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and data from structurally analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind spectral interpretation.

Molecular Structure and Isomeric Context

This compound is a bifunctional organic molecule featuring a benzaldehyde ring substituted at the meta position with a pyrimidine ring. Understanding its structure is paramount to interpreting its spectral data. The relative positioning of the formyl and pyrimidinyl groups dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons on both the benzaldehyde and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the aldehyde and the pyrimidine ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A |

| Pyrimidine H-4', H-6' | 8.7 - 8.9 | Doublet (d) | ~4.8 |

| Pyrimidine H-5' | 7.2 - 7.4 | Triplet (t) | ~4.8 |

| Benzaldehyde H-2 | 8.2 - 8.4 | Singlet (s) or Triplet (t) | ~1.5 |

| Benzaldehyde H-6 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~7.7, ~1.5 |

| Benzaldehyde H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~7.7, ~1.5 |

| Benzaldehyde H-5 | 7.5 - 7.7 | Triplet (t) | ~7.7 |

Causality Behind Peak Assignments:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, hence its expected downfield shift to around 10 ppm.

-

Pyrimidine Protons: The protons on the pyrimidine ring are in an electron-deficient environment, leading to their appearance in the downfield region of the spectrum. The protons at the 4' and 6' positions are equivalent and will appear as a doublet due to coupling with the H-5' proton. The H-5' proton will appear as a triplet, coupling to both H-4' and H-6'.

-

Benzaldehyde Protons: The protons on the benzaldehyde ring will exhibit a complex splitting pattern due to their meta-substitution. The H-2 proton, being ortho to the aldehyde and adjacent to the bulky pyrimidine ring, will be the most downfield of the aromatic protons. The remaining protons will show characteristic ortho and meta couplings.

Experimental Protocol for ¹H NMR:

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 193 |

| Pyrimidine C-2' | 163 - 165 |

| Pyrimidine C-4', C-6' | 157 - 159 |

| Benzaldehyde C-1 | 136 - 138 |

| Benzaldehyde C-3 | 134 - 136 |

| Benzaldehyde C-5 | 131 - 133 |

| Benzaldehyde C-6 | 129 - 131 |

| Benzaldehyde C-2 | 128 - 130 |

| Benzaldehyde C-4 | 127 - 129 |

| Pyrimidine C-5' | 119 - 121 |

Causality Behind Peak Assignments:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing significantly downfield.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are also deshielded due to the presence of the electronegative nitrogen atoms.

-

Benzaldehyde Carbons: The substitution pattern on the benzaldehyde ring will influence the chemical shifts of its carbons. The carbons directly attached to the aldehyde (C-1) and the pyrimidine ring (C-3) will be the most downfield among the aromatic carbons.

Experimental Protocol for ¹³C NMR:

The sample prepared for ¹H NMR can be used directly for ¹³C NMR. A standard proton-decoupled ¹³C NMR experiment would be performed on the same spectrometer. For a more detailed analysis, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic rings.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Pyrimidine Ring Vibrations | 1580 - 1400 | Medium to Strong |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

Interpretation of Key Bands:

-

Carbonyl Stretch: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde's carbonyl group.[1]

-

Aldehyde C-H Stretch: The presence of two medium intensity bands in the 2850-2700 cm⁻¹ region is characteristic of the C-H stretch of an aldehyde.[2]

-

Aromatic Vibrations: The multiple bands in the 1600-1400 cm⁻¹ region are due to the C=C stretching vibrations within the benzaldehyde and pyrimidine rings.[3]

Experimental Protocol for IR Spectroscopy:

For a solid sample, the IR spectrum is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₈N₂O), which is approximately 184.06 g/mol .[4]

-

Key Fragmentation Peaks:

-

[M-H]⁺ (m/z 183): Loss of the aldehydic hydrogen atom.

-

[M-CHO]⁺ (m/z 155): Loss of the formyl group, resulting in a 3-(pyrimidin-2-yl)phenyl cation.

-

[C₄H₃N₂]⁺ (m/z 79): Fragmentation of the pyrimidine ring.

-

[C₆H₅]⁺ (m/z 77): Phenyl cation, a common fragment in the mass spectra of benzene derivatives.[5]

-

Fragmentation Pathway Diagram:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common technique for analyzing small organic molecules. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound and its derivatives in their synthetic and drug discovery endeavors. The provided protocols offer a starting point for obtaining high-quality spectral data, and the interpretive logic serves as a framework for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

potential biological activities of pyrimidine benzaldehyde derivatives

An In-depth Technical Guide to the Biological Activities of Pyrimidine Benzaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

Pyrimidine benzaldehyde derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of their diverse biological activities, underpinned by a detailed exploration of their structure-activity relationships (SAR) and mechanisms of action. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by evidence from recent scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental validation of these promising therapeutic candidates.

Introduction: The Chemical Versatility of Pyrimidine-Benzaldehyde Scaffolds

The fusion of a pyrimidine ring, a fundamental component of nucleic acids, with a benzaldehyde moiety creates a unique chemical scaffold with a broad spectrum of biological activities. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. Their derivatives are integral to various biological processes, making them a privileged scaffold in drug discovery. Benzaldehyde and its derivatives, characterized by a benzene ring attached to a formyl group, are also known to exhibit a range of pharmacological effects.

The combination of these two pharmacophores into a single molecular entity, often through a chalcone or Schiff base linkage, results in compounds with enhanced and often synergistic biological profiles. The ease of synthesis and the potential for diverse functionalization on both the pyrimidine and benzaldehyde rings allow for the fine-tuning of their physicochemical properties and biological targets. This guide will explore the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine benzaldehyde derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell growth, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific enzymes crucial for cancer cell survival.

-

Induction of Apoptosis: Many pyrimidine benzaldehyde derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and the regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

-

Enzyme Inhibition: A significant number of pyrimidine benzaldehyde derivatives act as potent inhibitors of key enzymes implicated in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases. For instance, certain derivatives have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine benzaldehyde derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzaldehyde rings.

-

Substitution on the Benzaldehyde Ring: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) at specific positions on the benzaldehyde ring can significantly influence the compound's cytotoxicity. For example, a hydroxyl group at the ortho or para position often enhances anticancer activity.

-

Modifications on the Pyrimidine Ring: Alterations to the pyrimidine moiety, such as the introduction of different functional groups or the fusion with other heterocyclic rings, can modulate the compound's target specificity and potency.

Experimental Workflow: Evaluating Anticancer Potential

A robust and validated workflow is essential for assessing the anticancer properties of newly synthesized pyrimidine benzaldehyde derivatives.

The Synthetic Keystone: A Technical Guide to 3-(Pyrimidin-2-yl)benzaldehyde for Advanced Drug Discovery

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its unique physicochemical properties and ability to engage in critical biological interactions.[1][2][3] When functionalized with a benzaldehyde moiety, specifically as 3-(Pyrimidin-2-yl)benzaldehyde, this scaffold is transformed into a highly versatile and powerful building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to explain the causality behind its synthesis and application. We will detail robust synthetic protocols, grounded in modern catalytic methods, and illuminate its strategic role as a precursor in the development of targeted therapeutics, such as analogs of the pioneering anticancer drug, Imatinib.[4][5][6]

Introduction: The Strategic Importance of the Pyrimidine-Benzaldehyde Scaffold

While the specific historical discovery of this compound is not extensively documented, its significance arises from the convergence of two highly valued pharmacophores: the pyrimidine core and the benzaldehyde functional group. The pyrimidine nucleus is a "privileged structure," integral to the nucleobases of DNA and RNA, and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][7]

The true value of this compound lies in its role as a bifunctional synthetic intermediate. The pyrimidine ring serves as a critical hinge-binding motif in many kinase inhibitors, while the aldehyde group offers a reactive handle for a plethora of chemical transformations. This allows for the systematic construction of compound libraries and the optimization of lead compounds in drug discovery campaigns. Its utility is exemplified in the synthesis of analogs of Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized cancer treatment.[4][5] Aldehyde-functionalized phenylamino-pyrimidines are key precursors in this context, demonstrating the industrial and academic relevance of the title compound.[4]

Synthesis and Mechanistic Insights

The construction of the C-C bond between the phenyl and pyrimidine rings is the crucial step in synthesizing this compound. While classical condensation methods exist for pyrimidine synthesis, modern palladium-catalyzed cross-coupling reactions offer superior efficiency, regioselectivity, and functional group tolerance for this specific target.[8][9]

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for this transformation, involving the reaction of an organoboron compound with an organic halide or triflate.[8][9][10] For the synthesis of this compound, the most logical approach involves coupling 2-chloropyrimidine with 3-formylphenylboronic acid. The reactivity of halogenated pyrimidines makes them excellent substrates for such reactions.[11]

The catalytic cycle, shown below, is a well-understood process involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields. A catalyst system like Tetrakis(triphenylphosphine)palladium(0) or a combination of a Pd(II) source with a suitable phosphine ligand (e.g., Xantphos) is often effective.[12]

Figure 1: General workflow for the Suzuki-Miyaura synthesis.

Classical Pyrimidine Synthesis: The Condensation Approach

A traditional route to the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine or urea, often referred to as the Biginelli reaction or a related variant.[7][13][14][15] To synthesize the target molecule via this route, one would need to start with a pre-functionalized 1,3-dicarbonyl precursor containing the 3-formylphenyl group. This multi-step process is generally less efficient and offers less structural flexibility compared to the convergent Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [16] |

| Molecular Weight | 184.19 g/mol | [16] |

| Appearance | Yellow Powder | [16] |

| CAS Number | 263349-22-0 | [16] |

| InChI Key | ZBAZYPXXIVHUFO-UHFFFAOYSA-N | [16] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm), aromatic protons on both the pyrimidine and benzene rings (in the 7.5-9.0 ppm range), with distinct coupling patterns reflecting their substitution. The data for the closely related 3-(2-chloropyrimidin-4-yl)benzaldehyde shows an aldehyde peak at 10.12 ppm and aromatic signals between 7.70 and 8.71 ppm, providing a strong reference point.[11]

-

¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal (~191-192 ppm) and signals for the aromatic carbons of both rings.[11]

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C=N and C=C stretching frequencies for the aromatic rings (~1500-1600 cm⁻¹), and C-H stretching for the aromatic protons (~3000-3100 cm⁻¹).[17][18]

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.07.

Application as a Strategic Intermediate in Drug Discovery

The synthetic utility of this compound is centered on the reactivity of its aldehyde group, which serves as a gateway for introducing diverse structural motifs crucial for modulating biological activity and pharmacokinetic properties.

Figure 2: Role of the core scaffold in a drug discovery workflow.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocycle that binds to the ATP-binding site's hinge region, and a side chain that extends into other pockets to confer potency and selectivity.[19][20] this compound is an ideal precursor for such molecules. Through reductive amination, a diverse range of amines can be attached, introducing solubilizing groups (like the piperazine in Imatinib) or fragments that target specific amino acid residues.[21] This modular approach is fundamental to modern medicinal chemistry for structure-activity relationship (SAR) studies.[3]

Building Block for Heterocyclic Scaffolds

The aldehyde can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings. For instance, reaction with hydrazines can yield hydrazones, which can be further cyclized. This expands the accessible chemical space from a single, versatile starting material.[1]

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies in the literature for analogous transformations.[11][12] Researchers should perform their own reaction optimizations.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.2 eq.), 2-chloropyrimidine (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 3:1 mixture of 1,4-dioxane and water. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Derivatization via Reductive Amination

-

Imine Formation: In a flask, dissolve this compound (1.0 eq.) and a primary or secondary amine of choice (e.g., N-methylpiperazine, 1.1 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a few drops of acetic acid to catalyze imine/enamine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours until the starting aldehyde is consumed (monitor by TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired amine derivative.

Conclusion

This compound represents a strategically vital intermediate in modern synthetic and medicinal chemistry. While its own history is intertwined with the broader development of pyrimidine-based drugs, its value is firmly established in its synthetic accessibility and versatility. The robust and scalable synthesis via palladium-catalyzed cross-coupling reactions allows for its ready availability. The presence of the reactive aldehyde handle on the robust pyrimidine scaffold provides an efficient entry point for the synthesis of diverse compound libraries, empowering researchers and drug development professionals to rapidly explore structure-activity relationships and accelerate the discovery of novel kinase inhibitors and other targeted therapies.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines [ns1.almerja.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzaldehyde: Synthesis, Derivatization, and Therapeutic Potential of Its Analogs

A Senior Application Scientist's Perspective on a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] When coupled with a benzaldehyde moiety, specifically at the 2-position of the pyrimidine ring to form 3-(pyrimidin-2-yl)benzaldehyde, a versatile scaffold emerges, ripe for chemical modification and exploration in drug discovery. This guide provides a comprehensive technical overview of the synthesis of this core structure, its derivatization into a library of analogs, and the therapeutic potential of the resulting compounds, grounded in established scientific literature.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount for the exploration of its chemical space. While various methods for pyrimidine synthesis exist, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile strategy for creating the crucial carbon-carbon bond between the pyrimidine and phenyl rings.[4][5] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is adapted from established methods for the synthesis of similar aryl-pyrimidine compounds.[5][6]

Materials:

-

2-Chloropyrimidine

-

3-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyrimidine (1.0 mmol, 1.0 eq), 3-formylphenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

The choice of a palladium catalyst and a phosphine ligand like SPhos is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[7]

-

Cesium carbonate acts as the base required for the transmetalation step.

-

The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

A mixture of dioxane and water is a common solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Caption: Suzuki-Miyaura coupling for the synthesis of the core scaffold.

Derivatization of the Aldehyde Moiety: Expanding the Chemical Space

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of analogs. Key reactions include the Wittig reaction, Knoevenagel condensation, and reductive amination.

Wittig Reaction: Formation of Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide, which can be prepared from the corresponding phosphonium salt.[10] This reaction is highly valuable for introducing a carbon-carbon double bond with predictable regiochemistry.[11]

Materials:

-

This compound

-

Appropriate alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide in the anhydrous solvent. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the desired alkene derivative.

Caption: Wittig reaction for the synthesis of alkene derivatives.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are themselves valuable intermediates and can possess biological activity.[3][13]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Weakly basic catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the weakly basic catalyst to the mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Caption: Knoevenagel condensation for α,β-unsaturated derivatives.

Reductive Amination: Formation of Amines

Reductive amination is a versatile method for converting aldehydes into primary, secondary, or tertiary amines.[14][15] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.[16]

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))

-

Acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the amine in the solvent.

-

Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reducing Agent: Add the reducing agent portion-wise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Reductive amination for the synthesis of amine derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the pyrimidine scaffold are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18][19] The this compound core serves as a privileged starting point for the development of potent and selective therapeutic agents.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as anticancer agents, often targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as kinases.[20][21][22] The phenylaminopyrimidine scaffold, for instance, is a well-established kinase inhibitor pharmacophore found in drugs like Imatinib.[23]

| Compound/Analog | Target/Mechanism of Action | Cell Line(s) | IC50/Activity | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase Inhibitors | MDA-MB-468 | IC50 = 0.034 - 0.135 µM | [24] |

| Thieno[2,3-d]pyrimidine derivatives | Tyrosine Kinase Inhibitors | MDA-MB-231, HT-29 | IC50 = 34.04 - 49.22 µM | [25] |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole hybrids | TLR4 Inhibitors | A549 (Lung Carcinoma) | IC50 = 5.988 ± 0.12 µM (for compound 3a) | [26] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of cell proliferation | HT1080, Hela, Caco-2, A549 | IC50 = 17.50 - 148 µM | [27] |

Structure-Activity Relationship Insights:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzaldehyde moiety can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target protein.

-

Derivatization of the Aldehyde: Conversion of the aldehyde to various functional groups, such as alkenes, amines, or more complex heterocyclic systems, can lead to enhanced potency and selectivity. For example, the α,β-unsaturated carbonyl moiety in some derivatives can act as a Michael acceptor, enabling covalent binding to target proteins.[21]

-

Modification of the Pyrimidine Ring: While this guide focuses on the derivatization of the benzaldehyde portion, it is important to note that substitutions on the pyrimidine ring itself also play a critical role in determining the biological activity profile.[19]

Antimicrobial Activity

The pyrimidine nucleus is also a common feature in compounds with antimicrobial properties.[17] Derivatives can be designed to target essential enzymes or processes in bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.

| Compound/Analog | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole hybrids | Staphylococcus aureus (MSSA and MRSA) | 1.56 ± 0.12 to 6.25 ± 0.75 µg/mL | [26] |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, C. albicans, A. niger | 0.77 - 1.73 µM/ml | [1] |

| Pyrido[2,3-d]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Good in-vitro activity | [28] |

| Furochromone-condensed pyrimidines | Various bacteria and fungi | 1 - 9 µmol/mL | [29] |

Structure-Activity Relationship Insights:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, can affect its ability to penetrate the cell walls of microorganisms.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate interactions with microbial enzymes or other biomolecular targets.

-

Specific Pharmacophores: The incorporation of specific pharmacophoric groups known to have antimicrobial activity, such as halogens or certain heterocyclic rings, can enhance the potency of the analogs.[30]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via robust cross-coupling methodologies, combined with the versatility of the aldehyde functional group for a wide range of derivatizations, provides a fertile ground for medicinal chemistry exploration. The demonstrated anticancer and antimicrobial activities of related pyrimidine derivatives highlight the potential of this chemical space.

Future research in this area should focus on:

-

Systematic Library Synthesis: The generation of large, diverse libraries of analogs through the application of the derivatization reactions outlined in this guide.

-

High-Throughput Screening: The screening of these libraries against a broad panel of biological targets, including kinases, other enzymes, and various microbial strains.

-

In-depth SAR Studies: The detailed investigation of structure-activity relationships to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: The elucidation of the specific molecular mechanisms by which active compounds exert their biological effects.

By leveraging the principles of synthetic organic chemistry and medicinal chemistry, the full therapeutic potential of this compound and its derivatives can be unlocked, leading to the discovery of new and effective treatments for a range of human diseases.

References

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 13. purechemistry.org [purechemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]

- 24. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]

A Comprehensive Guide to the Theoretical and Computational Investigation of 3-(Pyrimidin-2-yl)benzaldehyde: A Roadmap for Drug Discovery and Materials Science